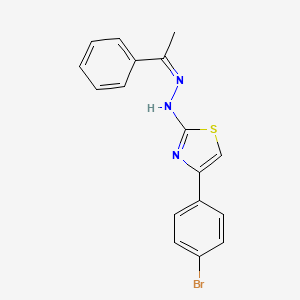

(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

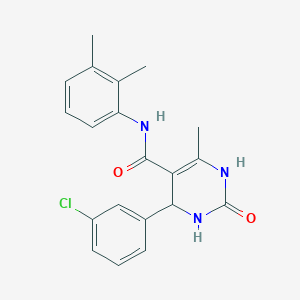

“(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a bromine atom attached to the phenyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the addition of the phenyl group, and the introduction of the bromine atom. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring, the phenyl group, and the bromine atom. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the bromine atom might make the compound more reactive in certain conditions, while the presence of the thiazole ring could affect the compound’s stability.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives, including compounds similar to "(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole", involves cyclization reactions between specific ketones and thioamides. These compounds are characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, along with elemental analyses to establish their structures (Bharti et al., 2010). The crystal structures of some thiazole derivatives have also been determined using X-ray diffraction, providing insights into their molecular configurations (Zou et al., 2020).

Antimicrobial and Antifungal Activities

Thiazole derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that certain thiazole compounds display moderate to excellent activity against various bacterial and fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. The most effective compounds have been identified based on their minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents (Bharti et al., 2010).

Antitumor Activities

The antitumor potential of thiazole derivatives has also been explored. Zinc(II) complexes with pyridine thiazole derivatives have shown promising antitumor activities against various cancer cell lines, with some compounds exhibiting specificity for certain types of cancer cells. The metal complexes of these derivatives were found to be more active than the free ligands, suggesting the importance of metal coordination in enhancing biological activity (Zou et al., 2020).

Anticonvulsant and Antihypertensive Properties

Thiazole derivatives have been investigated for their potential anticonvulsant and antihypertensive properties. Certain compounds within this class have been identified as potent anticonvulsants, comparable to standard drugs like phenytoin and carbamazepine. Additionally, 2-aryl-5-hydrazino-1,3,4-thiadiazoles have shown promising antihypertensive activity, attributed to their direct relaxant effect on vascular smooth muscle (Chapleo et al., 1986; Turner et al., 1988).

Corrosion Inhibition

Apart from their biological activities, thiazole derivatives have been studied for their corrosion inhibition properties. Poly[(hydrazinylazo)]thiazoles have been evaluated as corrosion inhibitors for metals in acidic environments, demonstrating significant protection capacity. These studies indicate the potential application of thiazole derivatives in materials science and engineering (El-Lateef et al., 2021).

Safety And Hazards

As with any chemical compound, handling “(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole” would require appropriate safety precautions. However, without specific information, it’s difficult to provide detailed safety and hazard information.

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, or materials science if the compound has interesting physical properties.

properties

IUPAC Name |

4-(4-bromophenyl)-N-[(Z)-1-phenylethylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEUFRALAPBKDI-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(4-bromophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)

![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)

![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)

![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)

![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)